molecular formula C12H13N3OS B2512184 N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide CAS No. 329267-09-6

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide

Cat. No. B2512184
CAS RN: 329267-09-6
M. Wt: 247.32
InChI Key: VILNYAGCDWFDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide” is a chemical compound with the molecular formula C12H13N3OS and a molecular weight of 247.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide” consists of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide” is a compound with a molecular weight of 247.32 . Unfortunately, the boiling point and other physical and chemical properties are not available .

Scientific Research Applications

Neuroprotection in Cerebral Ischemia-Reperfusion Injury

Cerebral ischemia-reperfusion injury is a common complication during stroke treatment. HET0016 has demonstrated neuroprotective effects by mitigating cellular apoptosis induced by oxygen-glucose deprivation and reoxygenation . Mechanistically, it decreases miR-27a-5p expression and increases microRNA-29b-3p expression, ultimately protecting against neuronal damage.

Inhibition of 20-HETE (20-Hydroxyeicosatetraenoic Acid)

HET0016 acts as an inhibitor of 20-HETE, which plays a role in cerebral edema and blood-brain barrier dysfunction after ischemia-reperfusion injury. By targeting the c-Jun N-terminal kinase (JNK) pathway, HET0016 helps maintain cerebral homeostasis .

Modulation of MicroRNAs

MicroRNAs (miRNAs) are crucial regulators of gene expression. HET0016 influences miRNA expression patterns, particularly microRNA-27a-5p and microRNA-29b-3p. These miRNAs impact cellular responses during ischemia-reperfusion, and HET0016’s modulation of their levels contributes to its protective effects .

Cardiovascular Applications

Beyond the brain, HET0016’s inhibition of 20-HETE has implications for cardiovascular health. It may impact vascular tone, endothelial function, and blood pressure regulation .

Safety and Hazards

The safety and hazards associated with “N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide” are not clearly mentioned in the available resources .

properties

IUPAC Name

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILNYAGCDWFDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.